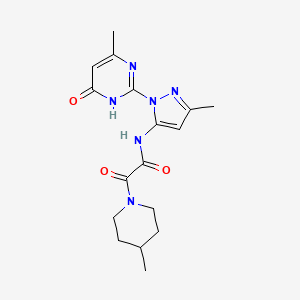![molecular formula C17H23N3O4 B2616088 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034357-99-6](/img/structure/B2616088.png)
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of sensors and other analytical tools.
Mécanisme D'action
The mechanism of action of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole-5-carboxylic acid derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar chemical properties.
N,N-Dimethylpiperidine derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness
4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
4-[(1,3-benzodioxole-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19(2)17(22)20-7-5-12(6-8-20)10-18-16(21)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJGOACJHSTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2616005.png)
![3-((naphthalen-1-ylmethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2616006.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2616010.png)
![N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2616012.png)
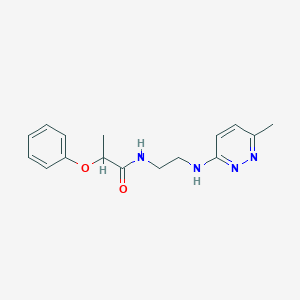
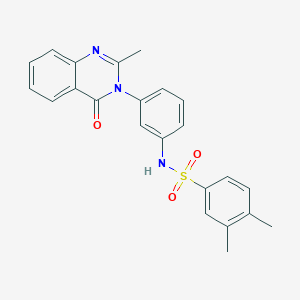

![N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2616016.png)
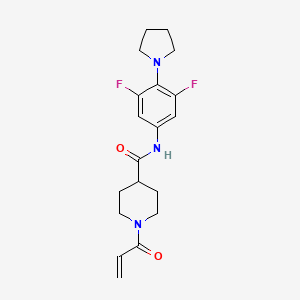
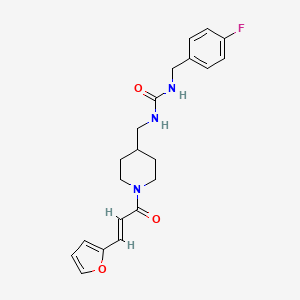
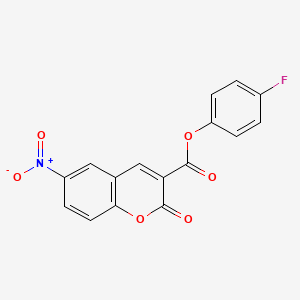
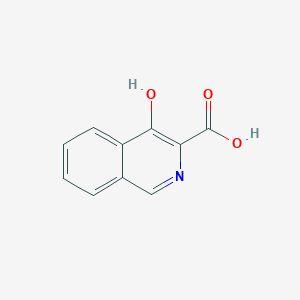
![2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2616024.png)
